Nizatidine

Beschreibung

Nizatidine is a histamine H₂-receptor antagonist (H₂RA) used clinically to inhibit gastric acid secretion in conditions like peptic ulcers and gastroesophageal reflux disease (GERD). Structurally, it shares similarities with ranitidine, another H₂RA, but differs in its pharmacokinetic and pharmacodynamic properties . This compound competitively inhibits histamine binding to H₂ receptors on gastric parietal cells, reducing basal and stimulated acid secretion. It has a bioavailability of >90%, rapid absorption (peak plasma concentration within 1–3 hours), and renal excretion as the primary elimination route . Notably, this compound lacks significant cytochrome P450 interactions, minimizing drug-drug interactions compared to cimetidine .

Eigenschaften

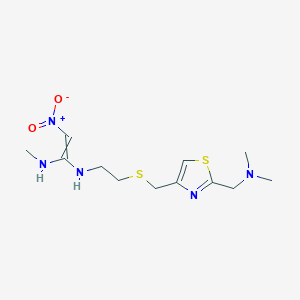

IUPAC Name |

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023376 | |

| Record name | Nizatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water | |

| Details | PDR; Physicians' Desk Reference 50th ed 1996. Montvale,NJ: Medical Economics Co p. 1427 (1996) | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |

CAS No. |

76963-41-2 | |

| Record name | Nizatidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76963-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nizatidine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nizatidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nizatidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIZATIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P41PML4GHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-132 °C | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1052 | |

| Record name | NIZATIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Alkoxy-Nitroetheneamine-Thiazolemethanamine Condensation

The most widely documented method involves the reaction of 1-alkoxy-N-methyl-2-nitroetheneamine with 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine in aqueous media. This process avoids the generation of methanethiol (CH₃SH), a malodorous and toxic by-product prevalent in earlier methods.

Reaction Conditions :

-

Workup : Neutralization with sodium bicarbonate, extraction with methylene chloride, and crystallization from ethanol-ethyl acetate.

Example :

Combining 0.005 mol of 1-methoxy-N-methyl-2-nitroetheneamine and 0.005 mol of thiazolemethanamine in 5 mL water at room temperature yielded 39.3% this compound after recrystallization. Scaling to 0.035 mol thiazolemethanamine and 0.056 mol 1-ethoxy derivative in 200 mL water at 55–75°C increased the yield to 53.9% with 95% purity.

Advantages :

Chloromethyl-Thiazole Hydrochloride Amination

An alternative route reacts 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride with N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethylenediamine under basic conditions.

Key Steps :

-

Thioacetamide Formation : Dimethylamino acetonitrile reacts with hydrogen sulfide to form dimethylamino thioacetamide.

-

Cyclization : Reaction with 1,3-dichloroacetone yields 2-dimethylaminomethyl-4-chloromethyl-thiazole hydrochloride.

-

Final Coupling : Alkaline aqueous conditions facilitate displacement of chloride by the mercaptoethyl-nitroethylene diamine.

Performance :

Limitations :

Industrial-Scale Optimization Strategies

Solvent Selection and Reaction Kinetics

Water-based systems dominate industrial synthesis due to cost-effectiveness and reduced environmental impact. A comparative study shows:

Water accelerates reaction kinetics by stabilizing polar intermediates, while acetonitrile requires prolonged stirring.

Crystallization and Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade this compound. Patent EP0704214B1 discloses a method involving:

-

Heating : Crude this compound in water at elevated temperatures to dissolve impurities.

-

Acetone Addition : Mixed solvent systems (acetone-water) enhance crystal purity.

Results :

By-Product Mitigation and Environmental Considerations

Methanethiol Elimination

Traditional routes using 1-methylthio-N-methyl-2-nitroetheneamine release methanethiol, necessitating gas scrubbing systems. The alkoxy variant in Section 1.1 circumvents this issue, aligning with green chemistry principles.

Waste Stream Management

-

Organic Phases : Methylene chloride from extraction is recycled via distillation.

-

Aqueous Waste : Neutralized with bicarbonate to pH 7–8 before disposal.

Comparative Analysis of Synthesis Routes

The alkoxy-nitroetheneamine method is superior for large-scale production due to its simplicity and environmental compatibility .

Analyse Chemischer Reaktionen

Phosphonium Reagent Process

A patented method employs a phosphonium reagent (e.g., tris(dimethylamino)phosphine-carbon tetrachloride complex) to replace a hydroxymethyl group on the thiazole ring with a dimethylamino group. This step occurs in polar solvents like dimethylformamide under inert conditions, enhancing product basicity for easier purification .

| Synthesis Method | Key Reagents | Solvent | Yield | Purity | Melting Point |

|---|---|---|---|---|---|

| Method 1 | 2-nitromethylenethiazolidine, methylamine gas | Acetonitrile | 37% | 95.4% | 118–122°C |

| Method 2 | Aqueous methylamine | Water, dichloromethane | 48% | 99.8% | 129–132°C |

| Phosphonium Process | Phosphonium bromide reagent | Dimethylformamide | Not specified | High purity | Not specified |

Metabolism Pathways

This compound undergoes hepatic and renal metabolism, primarily via oxidative pathways. Key transformations include:

Primary Metabolites

-

N²-Monodesmethylthis compound : Generated by demethylation of the dimethylamino group.

-

This compound N²-Oxide : Formed via oxidation of the dimethylamino group.

-

This compound Sulfoxide : Produced by oxidation of the thioether group .

Excretion

-

Renal Excretion : ~90% of the dose is excreted unchanged in urine.

-

Hepatic Metabolism : <7% undergoes biotransformation, with metabolites excreted in urine .

| Metabolite | Formation Mechanism | Excretion Route | Relative Activity |

|---|---|---|---|

| N²-Monodesmethylthis compound | Demethylation | Urine | 61% of parent activity |

| This compound N²-Oxide | Oxidation | Urine | Inactive |

| This compound Sulfoxide | Oxidation | Urine | Inactive |

Solubility and Stability

-

Organic Solubility : Soluble in ethanol (5 mg/mL), DMSO, and DMF.

-

Aqueous Solubility : ~1 mg/mL in PBS (pH 7.2); unstable in aqueous solutions beyond 24 hours .

-

Storage : Requires -20°C for long-term stability; degrades under acidic conditions .

Protein Binding

Wissenschaftliche Forschungsanwendungen

Pharmacological Uses

Nizatidine functions by competitively inhibiting histamine at the H2 receptors located on gastric parietal cells, leading to decreased gastric acid secretion. Its primary clinical applications include:

- Gastroesophageal Reflux Disease (GERD)

- Peptic Ulcer Disease

- Active Benign Gastric Ulcer

- Active Duodenal Ulcer

This compound is effective in both treatment and maintenance therapy after healing of active ulcers, with a bioavailability exceeding 70% .

Vaccine Adjuvant Potential

Recent studies have investigated this compound's role as a vaccine adjuvant. In a study involving H5N1 killed viral antigen, this compound was shown to enhance immune responses by:

- Activating dendritic cell maturation.

- Stimulating both Th1 and Th2 immune responses.

- Blocking IL-10 upregulation, which is often associated with immune suppression.

These findings suggest that this compound can significantly improve the efficacy of vaccines by enhancing antibody production and T cell-mediated immunity, making it a candidate for clinical trials as an adjuvant in vaccine development .

Novel Drug Delivery Systems

Floating Microparticles : A recent formulation study developed floating microparticles of this compound using low methoxyl pectin. This approach aims to prolong the drug's residence time in the stomach, enhancing its therapeutic effects for gastric ulcers. Key findings included:

- Particle Size : Mean diameter between 73-187 μm.

- Buoyancy : The microparticles demonstrated significant buoyancy, allowing for extended gastric retention.

- Release Kinetics : The release mechanism followed the Korsmeyer-Peppas model, indicating controlled release properties.

In vivo studies confirmed that these formulations could retain this compound in the stomach for up to 6 hours, suggesting improved efficacy for treating gastric conditions .

Safety and Efficacy Studies

Long-term studies have assessed this compound's safety profile compared to other H2 receptor antagonists. While generally well-tolerated, it is crucial to monitor for potential side effects and interactions, especially in populations with multiple comorbidities .

Case Study Summary Table

Wirkmechanismus

Nizatidine competes with histamine for binding at the H2 receptors on the gastric basolateral membrane of parietal cells. This competitive inhibition results in the reduction of basal and nocturnal gastric acid secretions. By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacokinetic Properties

Nizatidine’s pharmacokinetics distinguish it from other H₂RAs:

- P-glycoprotein (P-gp) Interaction : this compound exhibits a high efflux ratio (7.7-fold) across intestinal epithelia, driven by P-gp-mediated secretion. This is comparable to cimetidine and famotidine but higher than ranitidine .

Pharmacodynamic Effects

- Anti-Acetylcholinesterase (AChE) Activity : this compound reversibly inhibits AChE (IC₅₀ = 6.7 × 10⁻⁶ M), enhancing gastrointestinal (GI) motility. This contrasts with famotidine, which lacks AChE activity, and cimetidine, which has weaker effects .

- Prokinetic Action : this compound accelerates gastric emptying and induces interdigestive migrating contractions in dogs and rats at antisecretory doses (ED₅₀ = 0.18 mg/kg in dogs). Cimetidine and famotidine lack this prokinetic effect .

Drug Interaction Profiles

- P-gp Inhibitors : Verapamil (IC₅₀ = 1.2 × 10⁻² mM) reduces this compound secretion by 50%, comparable to its effect on cimetidine and famotidine .

Unique Effects in Liver Disease

This compound reverses poor-prognosis liver signatures (PLS) in fibrotic models by blocking histamine H₂ receptor (HRH2)/CREB5 signaling.

Biologische Aktivität

Nizatidine is a potent histamine H2-receptor antagonist primarily used in the treatment of gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, therapeutic efficacy, and safety profile based on diverse research findings.

This compound functions as a competitive, reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. By blocking these receptors, this compound effectively reduces both basal and stimulated gastric acid secretion. This inhibition occurs during various stimuli, including food intake, caffeine, and other secretagogues like betazole and pentagastrin .

Key Mechanisms:

- Inhibition of Gastric Acid Secretion : this compound decreases nocturnal gastric acid secretion for up to 12 hours post-administration .

- No Antiandrogenic Effects : Unlike some other H2-receptor antagonists, this compound does not exhibit antiandrogenic properties or interfere with hepatic drug metabolism .

Pharmacokinetics

This compound demonstrates rapid absorption with a bioavailability exceeding 70%. Peak plasma concentrations occur within 0.5 to 3 hours after administration. The drug's elimination half-life ranges from 1 to 2 hours, indicating a low likelihood of accumulation in patients with normal renal function .

| Parameter | Value |

|---|---|

| Bioavailability | >70% |

| Peak Plasma Concentration | 700-3,600 µg/L (150-300 mg) |

| Elimination Half-Life | 1-2 hours |

| Plasma Clearance | 40-60 L/h |

| Volume of Distribution | 0.8-1.5 L/kg |

Therapeutic Efficacy

Clinical studies have established this compound's effectiveness in treating active duodenal ulcers and GERD. In multicenter trials, doses of 300 mg at bedtime or 150 mg twice daily significantly outperformed placebo in healing duodenal ulcers. Moreover, this compound demonstrated comparable efficacy to standard doses of ranitidine and cimetidine in both duodenal and gastric ulcer healing .

Case Studies

- Duodenal Ulcer Healing : A study involving patients with active duodenal ulcers showed that this compound at a dosage of 300 mg nightly led to a significant increase in healing rates compared to placebo.

- GERD Management : In patients with GERD, this compound effectively reduced symptoms and improved quality of life measures when compared to other H2-receptor antagonists.

Safety Profile

This compound is generally well tolerated among patients. Clinical pharmacology studies indicate no significant adverse effects related to hormonal levels or antiandrogenic activity. However, some patients may experience mild gastrointestinal disturbances .

Common Side Effects:

- Gastrointestinal discomfort

- Headaches

- Dizziness

Q & A

Q. What epidemiological methods are used to assess this compound’s cardiovascular safety compared to PPIs?

- Methodological Answer : Analyze retrospective cohorts using EHR data (e.g., ICD codes for myocardial infarction) in patients prescribed this compound vs. PPIs. Adjust for confounders (age, comorbidities) via propensity score matching. Meta-analyze findings with existing studies (e.g., Kantor et al., 2021) to quantify hazard ratios (HR) and 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.